PPACK II

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

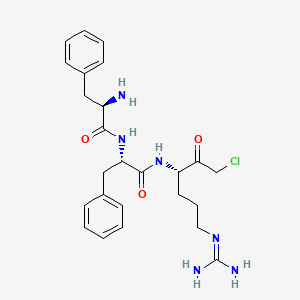

C25H33ClN6O3 |

|---|---|

Molecular Weight |

501.0 g/mol |

IUPAC Name |

(2R)-2-amino-N-[(2S)-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide |

InChI |

InChI=1S/C25H33ClN6O3/c26-16-22(33)20(12-7-13-30-25(28)29)31-24(35)21(15-18-10-5-2-6-11-18)32-23(34)19(27)14-17-8-3-1-4-9-17/h1-6,8-11,19-21H,7,12-16,27H2,(H,31,35)(H,32,34)(H4,28,29,30)/t19-,20+,21+/m1/s1 |

InChI Key |

PJFSUJMJVYGASC-HKBOAZHASA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)CCl)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PPACK II (D-Phe-Phe-Arg-chloromethylketone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Phe-Phe-Arg-chloromethylketone, also known as PPACK II, is a synthetic tripeptide derivative that functions as a potent and specific irreversible inhibitor of kallikreins, a subgroup of serine proteases. This technical guide elucidates the molecular mechanism underlying its inhibitory action, provides available quantitative data for related compounds, and outlines detailed experimental protocols for its characterization. The specificity of this compound for kallikreins makes it a valuable tool in studying the physiological and pathological roles of the kallikrein-kinin system, as well as a potential therapeutic agent.

Core Mechanism of Action: Irreversible Covalent Inhibition

This compound belongs to the class of peptide chloromethylketone inhibitors, which act as mechanism-based irreversible inhibitors of serine proteases. The inhibitory mechanism is a two-step process involving initial binding followed by covalent modification of the enzyme's active site.

-

Initial Non-covalent Binding: The peptide backbone of this compound (D-Phe-Phe-Arg) mimics the natural substrate of kallikreins, allowing it to bind with high affinity and specificity to the enzyme's active site. The arginine residue at the P1 position is a key determinant of specificity, as it interacts with the negatively charged aspartate residue at the bottom of the S1 pocket of trypsin-like serine proteases, including kallikreins.

-

Irreversible Covalent Modification: Following initial binding, the chloromethylketone moiety of this compound is positioned in close proximity to the catalytic dyad of the serine protease, which in kallikreins consists of a serine and a histidine residue. The histidine residue, acting as a general base, deprotonates the serine residue, activating it for nucleophilic attack. The activated serine then attacks the carbon of the chloromethylketone. Concurrently, the histidine residue is alkylated by the chloromethyl group, leading to the formation of a stable covalent bond. This irreversible modification of both the catalytic serine and histidine residues renders the enzyme permanently inactive.

The overall reaction can be summarized as the formation of a stable enzyme-inhibitor complex through alkylation of the active site histidine and acylation of the active site serine.

Signaling Pathways and Biological Effects

By irreversibly inhibiting plasma and tissue kallikreins, this compound effectively blocks the physiological cascades initiated by these enzymes. The primary pathway affected is the kallikrein-kinin system.

-

Inhibition of the Kallikrein-Kinin System: Plasma kallikrein is a key enzyme in the contact activation system of blood coagulation and inflammation. It cleaves high-molecular-weight kininogen (HMWK) to release the potent vasodilator and pro-inflammatory peptide, bradykinin. By inhibiting plasma kallikrein, this compound can prevent the generation of bradykinin, thereby modulating processes such as inflammation, blood pressure regulation, and pain perception.

-

Inhibition of Tissue Kallikreins: Tissue kallikreins are involved in a variety of physiological processes, including the regulation of blood flow and the processing of peptide hormones. For instance, some tissue kallikreins are implicated in the degradation of B-type natriuretic peptide (BNP), a cardiac hormone. The use of this compound has been shown to effectively stabilize BNP in plasma samples, highlighting its inhibitory effect on relevant tissue kallikreins[1].

Quantitative Data on Inhibition

Specific kinetic data for the inhibition of kallikreins by this compound (D-Phe-Phe-Arg-chloromethylketone) is not extensively reported in the readily available scientific literature. However, data for the closely related and well-studied inhibitor, PPACK (D-Phe-Pro-Arg-chloromethylketone), provides valuable insights into the potency of this class of inhibitors against various serine proteases.

| Inhibitor | Target Enzyme | kobs/[I] (M⁻¹s⁻¹) | Ki | IC50 | Reference |

| PPACK | Thrombin | 1 x 10⁷ | [2] | ||

| PPACK | KLK2 | [3] |

Note: kobs/[I] represents the second-order rate constant of inhibition. Data for this compound is not specified in the cited literature. The crystal structure of KLK2 has been resolved in a complex with PPACK, demonstrating binding but without providing specific kinetic constants in the referenced study[3].

Experimental Protocols

Determination of Inhibitory Kinetics for an Irreversible Inhibitor

The following protocol outlines a general method for determining the kinetic parameters (k_inact and K_I) of an irreversible inhibitor like this compound against a target serine protease (e.g., plasma kallikrein).

Materials:

-

Purified target serine protease (e.g., human plasma kallikrein)

-

This compound (or other irreversible inhibitor)

-

Fluorogenic or chromogenic substrate for the target protease (e.g., a peptide-pNA or peptide-AMC substrate)

-

Assay buffer (e.g., Tris-HCl or PBS at physiological pH)

-

Microplate reader capable of kinetic measurements

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of the target protease in a suitable buffer.

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it to various concentrations in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add a fixed concentration of the target protease to each well.

-

Add varying concentrations of this compound to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for various time points to allow for the time-dependent inactivation.

-

-

Measurement of Residual Enzyme Activity:

-

Initiate the enzymatic reaction by adding the fluorogenic or chromogenic substrate to each well.

-

Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the amount of active enzyme remaining.

-

-

Data Analysis:

-

For each inhibitor concentration and pre-incubation time, calculate the initial velocity (rate of reaction).

-

Plot the natural logarithm of the residual enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this line gives the observed inactivation rate constant (k_obs).

-

Plot the k_obs values against the corresponding inhibitor concentrations.

-

Fit the data to the following equation to determine the maximal inactivation rate constant (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I): k_obs = k_inact * [I] / (K_I + [I]) where [I] is the inhibitor concentration.

-

The second-order rate constant of inhibition (k_inact/K_I) can be determined from the initial slope of the plot of k_obs versus [I].

-

Visualizations

Mechanism of Irreversible Inhibition

Caption: Covalent inhibition of kallikrein by this compound.

Experimental Workflow

Caption: Experimental workflow for kinetic analysis.

Conclusion

This compound is a highly effective irreversible inhibitor of kallikreins, acting through covalent modification of the enzyme's active site. Its specificity makes it an invaluable research tool for elucidating the roles of the kallikrein-kinin system in health and disease. While specific quantitative inhibitory data for this compound is limited, the well-characterized mechanism of related compounds provides a strong basis for its application in research and potential drug development. The experimental protocols outlined in this guide offer a framework for the detailed characterization of its inhibitory properties.

References

- 1. The effect of class-specific protease inhibitors on the stabilization of B-type natriuretic peptide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. innov-research.com [innov-research.com]

- 3. Structure-Function Analyses of Human Kallikrein-related Peptidase 2 Establish the 99-Loop as Master Regulator of Activity - PMC [pmc.ncbi.nlm.nih.gov]

PPACK II: A Potent and Specific Irreversible Inhibitor of Plasma Kallikrein

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

D-Phenylalanyl-L-phenylalanyl-L-arginine chloromethylketone, commonly known as PPACK II, is a synthetic tripeptide that acts as a potent and specific irreversible inhibitor of plasma kallikrein. Plasma kallikrein is a serine protease that plays a pivotal role in the kallikrein-kinin system, a complex signaling cascade that contributes to inflammation, blood pressure regulation, and coagulation. Dysregulation of this system, particularly the uncontrolled activity of plasma kallikrein, is a key driver in the pathophysiology of hereditary angioedema (HAE), a rare and debilitating genetic disorder characterized by recurrent episodes of severe swelling.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory profile, relevant experimental protocols, and its therapeutic potential.

Chemical Structure and Mechanism of Action

This compound is a peptide mimetic with the sequence D-Phe-Phe-Arg, coupled to a chloromethylketone (CMK) reactive group.[4] The peptide sequence confers specificity for the active site of plasma kallikrein, while the chloromethylketone moiety forms a covalent bond with a critical histidine residue in the enzyme's catalytic triad, leading to irreversible inhibition.[5] This targeted covalent inactivation makes this compound a highly effective tool for studying the physiological and pathological roles of plasma kallikrein and a potential therapeutic agent for conditions driven by excessive kallikrein activity.

Quantitative Inhibition Profile

| Enzyme | Inhibitor | Ki (Inhibition Constant) | IC50 | Selectivity vs. Plasma Kallikrein |

| Plasma Kallikrein | Ala-Phe-Arg-CH2Cl | 0.078 µM | Not Reported | 1x |

| Plasmin | Ala-Phe-Arg-CH2Cl | 1.3 µM | Not Reported | ~17-fold lower |

| Thrombin | Pro-Phe-Arg-CH2Cl | Not Reported | Not Reported | 100 to 100,000-fold lower |

| Factor Xa | Pro-Phe-Arg-CH2Cl | Not Reported | Not Reported | 100 to 100,000-fold lower |

| Urokinase | Pro-Phe-Arg-CH2Cl | Not Reported | Not Reported | 100 to 100,000-fold lower |

Table 1: Comparative inhibitory activity of this compound analogues against various serine proteases. Data is derived from studies on closely related compounds and provides an estimate of the selectivity profile.[5]

Signaling Pathway: The Kallikrein-Kinin System and its Inhibition by this compound

The kallikrein-kinin system is initiated by the activation of Factor XII on negatively charged surfaces. Activated Factor XII (FXIIa) then cleaves prekallikrein to the active enzyme, plasma kallikrein. Plasma kallikrein, in turn, cleaves high-molecular-weight kininogen (HMWK) to release the potent inflammatory mediator, bradykinin. Bradykinin binds to its B2 receptor on endothelial cells, leading to increased vascular permeability and vasodilation, the hallmarks of an angioedema attack.[1][3] In hereditary angioedema, a deficiency in the C1-esterase inhibitor (C1-INH), the primary endogenous inhibitor of plasma kallikrein, leads to uncontrolled kallikrein activity and excessive bradykinin production.[2] this compound directly and irreversibly inhibits plasma kallikrein, thereby blocking the production of bradykinin and mitigating the downstream inflammatory cascade.

Experimental Protocols

Enzyme Inhibition Assay: Chromogenic Substrate Method

This protocol details the determination of the inhibitory activity of this compound against plasma kallikrein using a chromogenic substrate.

Materials:

-

Purified human plasma kallikrein

-

This compound

-

Chromogenic substrate for plasma kallikrein (e.g., H-D-Pro-Phe-Arg-pNA)

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reagents:

-

Dissolve purified plasma kallikrein in assay buffer to a final concentration of 2-5 nM.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in assay buffer to the desired test concentrations.

-

Dissolve the chromogenic substrate in assay buffer to a concentration of 0.5-1 mM.

-

-

Incubation:

-

In a 96-well microplate, add 20 µL of the this compound dilutions (or assay buffer for the control) to the wells.

-

Add 20 µL of the plasma kallikrein solution to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add 160 µL of the pre-warmed chromogenic substrate solution to each well to start the reaction.

-

-

Measurement:

-

Immediately place the microplate in a plate reader pre-heated to 37°C.

-

Measure the change in absorbance at 405 nm over time (kinetic mode) for 5-10 minutes. The rate of p-nitroaniline (pNA) release is proportional to the residual kallikrein activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each concentration of this compound.

-

Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable equation (e.g., the four-parameter logistic equation) to determine the IC50 value.

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis of Irreversible Inhibition

This protocol outlines a general procedure for characterizing the binding kinetics of an irreversible inhibitor like this compound to plasma kallikrein using SPR.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (containing NHS, EDC, and ethanolamine)

-

Purified human plasma kallikrein

-

This compound

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilization of Plasma Kallikrein:

-

Activate the carboxyl groups on the CM5 sensor chip surface by injecting a mixture of NHS and EDC.

-

Inject the purified plasma kallikrein (in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to allow for covalent coupling via primary amines.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell should be prepared similarly but without the injection of kallikrein.

-

-

Kinetic Analysis:

-

Inject a series of concentrations of this compound in running buffer over both the kallikrein-immobilized and reference flow cells.

-

Monitor the binding response (in Resonance Units, RU) in real-time. For an irreversible inhibitor, the association phase will be followed by a very slow or negligible dissociation phase.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

-

Fit the sensorgrams to a "two-state reaction" or "1:1 binding with covalent reaction" model. This model describes the initial non-covalent binding (formation of the enzyme-inhibitor complex, EI) followed by the irreversible covalent bond formation (EI*).

-

This analysis will yield the association rate constant (ka or k_on) for the initial binding step and the rate of inactivation (k_inact) for the covalent modification. The inhibition constant (Ki) can be calculated from these values.

-

Experimental Workflow for In Vitro Characterization of a Kallikrein Inhibitor

The in vitro characterization of a novel kallikrein inhibitor like this compound typically follows a structured workflow to determine its potency, selectivity, and mechanism of action.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic (PK) and pharmacodynamic (PD) properties of peptide-based inhibitors like this compound are critical for their development as therapeutic agents. Generally, peptides face challenges such as poor oral bioavailability and rapid clearance in vivo.[6][7][8][9][10] Studies with Phe-Phe-Arg-chloromethyl ketone in trout have shown that it can effectively inhibit kallikrein activity in vivo, demonstrating its potential to exert its pharmacological effect systemically.[11]

For a potential therapeutic application in HAE, this compound would likely require parenteral administration (e.g., subcutaneous or intravenous) to achieve therapeutic concentrations. Preclinical studies in relevant animal models of angioedema would be necessary to determine its PK profile (absorption, distribution, metabolism, and excretion) and to establish a clear relationship between drug exposure and the desired pharmacodynamic effect (i.e., inhibition of bradykinin production and prevention of edema).

Therapeutic Applications

The primary therapeutic application for a potent and specific plasma kallikrein inhibitor like this compound is the treatment of hereditary angioedema. By directly targeting the enzyme responsible for excessive bradykinin production, this compound has the potential to be an effective prophylactic and acute treatment for HAE attacks.[12] Additionally, its ability to inhibit kallikrein suggests potential utility in other inflammatory conditions where the kallikrein-kinin system is implicated.

Conclusion

This compound is a valuable research tool for elucidating the role of plasma kallikrein in health and disease. Its high potency and specificity, coupled with its irreversible mechanism of action, make it a powerful inhibitor for in vitro and potentially in vivo studies. Further investigation into its pharmacokinetic and pharmacodynamic properties in relevant preclinical models is warranted to fully assess its therapeutic potential for the treatment of hereditary angioedema and other kallikrein-mediated disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Hereditary Angioedema Therapy: Kallikrein Inhibition and Bradykinin Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of plasma kallikrein by a highly specific active site blocking antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics in Rat of P8, a Peptide Drug Candidate for the Treatment of Alzheimer’s Disease: Stability and Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a peptide-based renin inhibitor with oral bioavailability and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of Therapeutic Peptides - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. A specific inhibitor of mammalian kallikrein, Phe-Phe-Arg-chloromethyl ketone, inhibits the production of vasoactive substances from trout plasma by kallikrein and blocks endogenous kallikrein-like activity in trout gills - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Specific Targeting of Plasma Kallikrein for Treatment of Hereditary Angioedema: A Revolutionary Decade - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PPACK II in Protease Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Phe-Phe-Arg-chloromethylketone, commonly known as PPACK II, is a synthetic tripeptide that acts as a potent and specific irreversible inhibitor of certain serine proteases. Its high affinity and selectivity for plasma kallikrein make it an invaluable tool in the study of the kallikrein-kinin system and related physiological and pathological processes. This technical guide provides an in-depth overview of the core principles of this compound's function, its mechanism of action, and its applications in research and drug development.

Core Concepts of this compound Inhibition

Chemical Structure and Function

This compound is a peptide mimetic designed to target the active site of specific serine proteases. Its structure, D-Phenylalanine-Phenylalanine-Arginine coupled to a chloromethylketone, is key to its inhibitory activity. The peptide sequence provides the specificity for the target protease, primarily recognizing and binding to the active site of plasma kallikrein. The chloromethylketone moiety is a reactive group that forms a stable, covalent bond with a critical histidine residue within the enzyme's catalytic triad, leading to irreversible inhibition.

Mechanism of Action

The inhibitory mechanism of this compound is a classic example of affinity labeling or irreversible inhibition. The process can be broken down into two main steps:

-

Binding and Recognition: The peptide portion of this compound (D-Phe-Phe-Arg) mimics the natural substrate of the target protease, allowing it to bind with high affinity to the enzyme's active site. The arginine residue is particularly important for targeting proteases with a preference for cleaving after basic amino acids, such as kallikrein.

-

Covalent Modification: Once bound, the chloromethylketone group is positioned in close proximity to the nucleophilic imidazole side chain of a histidine residue in the protease's catalytic triad (typically His-57 in the chymotrypsin numbering system). The histidine residue attacks the carbon of the chloromethyl group, resulting in the formation of a covalent alkylation product. This irreversible modification of the active site renders the enzyme catalytically inactive.

This targeted, irreversible inhibition makes this compound a highly effective tool for studying the physiological roles of its target proteases, as it can completely and specifically abolish their function.

Quantitative Data on Inhibition

| Inhibitor | Target Protease | Inhibition Constant (Ki) | Reference |

| Ala-Phe-Arg-CH2Cl | Human Plasma Kallikrein | 0.078 µM | [1] |

| Ala-Phe-Arg-CH2Cl | Human Plasmin | 1.3 µM | [1] |

Note: The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and more potent inhibition.

Experimental Protocols

General Spectrophotometric Assay for Kallikrein Inhibition

This protocol describes a general method for determining the inhibitory activity of compounds like this compound against plasma kallikrein using a chromogenic substrate.

Materials:

-

Purified human plasma kallikrein

-

This compound (or other inhibitor) stock solution (in an appropriate solvent, e.g., DMSO)

-

Chromogenic substrate for plasma kallikrein (e.g., S-2302: H-D-Pro-Phe-Arg-pNA)

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reagents:

-

Dilute the plasma kallikrein to the desired working concentration in the assay buffer.

-

Prepare a series of dilutions of this compound in the assay buffer.

-

Prepare the chromogenic substrate solution in the assay buffer according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well microplate, add a fixed volume of the diluted plasma kallikrein to each well.

-

Add varying concentrations of the this compound dilutions to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a specific time to allow for the inhibitory reaction to occur.

-

-

Initiate Reaction:

-

Add the chromogenic substrate to each well to start the enzymatic reaction.

-

-

Measure Activity:

-

Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

If the mechanism of inhibition is known to be competitive, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Assay for Inhibition of Bradykinin Formation

This assay measures the ability of this compound to inhibit the formation of bradykinin from its precursor, high-molecular-weight kininogen (HMWK), by plasma kallikrein.

Materials:

-

Human plasma (as a source of HMWK and plasma kallikrein)

-

This compound stock solution

-

Bradykinin ELISA kit

-

Buffer for plasma activation (if necessary, though endogenous activation can be studied)

-

Stop solution (e.g., acid or a broad-spectrum protease inhibitor cocktail without kallikrein inhibitors)

Procedure:

-

Sample Preparation:

-

Thaw human plasma on ice.

-

Prepare dilutions of this compound in a suitable buffer.

-

-

Inhibition Reaction:

-

In microcentrifuge tubes, mix the plasma with different concentrations of this compound or a vehicle control.

-

Incubate the mixture at 37°C to allow for the activation of the kallikrein-kinin system and subsequent bradykinin formation. The incubation time will depend on the experimental design.

-

-

Stop Reaction and Sample Processing:

-

Stop the reaction by adding the stop solution.

-

Process the samples as required by the bradykinin ELISA kit protocol. This may involve a protein precipitation or extraction step.

-

-

Bradykinin Quantification:

-

Measure the concentration of bradykinin in each sample using the bradykinin ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the concentration of bradykinin formed against the concentration of this compound.

-

Determine the IC50 value for the inhibition of bradykinin formation.

-

Visualizations

Signaling Pathway of the Kallikrein-Kinin System and this compound Inhibition

Caption: The Kallikrein-Kinin System and the inhibitory action of this compound.

Experimental Workflow for Determining IC50 of this compound

Caption: Workflow for determining the IC50 of this compound against Kallikrein.

Conclusion

This compound stands as a powerful and specific tool for the irreversible inhibition of plasma kallikrein. Its well-defined mechanism of action, coupled with its high affinity for its target, makes it an essential reagent for researchers investigating the complex roles of the kallikrein-kinin system in health and disease. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for the effective utilization of this compound in a laboratory setting, paving the way for new discoveries in protease biology and the development of novel therapeutic strategies.

References

An In-depth Technical Guide to D-Phe-Pro-Arg-chloromethylketone (PPACK): A Potent Serine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone, commonly known as PPACK, is a potent and highly selective irreversible inhibitor of the serine protease thrombin. Its mechanism-based inhibition and high affinity for thrombin have established it as an invaluable tool in the study of the coagulation cascade, thrombosis, and inflammation. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of PPACK. Detailed experimental protocols for its synthesis, protease inhibition assays, and coagulation time measurements are provided to facilitate its application in research and drug development.

Chemical Structure and Properties

PPACK is a synthetic tripeptide derivative that acts as a mechanism-based inhibitor. The D-phenylalanine at the P3 position, proline at P2, and arginine at P1 mimic the natural substrate of thrombin, conferring high specificity. The chloromethyl ketone moiety is the reactive group responsible for the irreversible inhibition.

Chemical Structure:

Caption: Chemical structure of D-Phe-Pro-Arg-chloromethylketone (PPACK).

Table 1: Chemical and Physical Properties of PPACK

| Property | Value |

| IUPAC Name | (2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide |

| Common Name | D-Phe-Pro-Arg-chloromethylketone, PPACK |

| CAS Number | 82188-90-7 (dihydrochloride) |

| Molecular Formula | C₂₁H₃₁ClN₆O₃ |

| Molecular Weight | 451.0 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and DMSO |

| Storage | Store at -20°C or colder, desiccated |

Mechanism of Action

PPACK is a mechanism-based irreversible inhibitor of thrombin and other trypsin-like serine proteases.[1] The inhibition occurs in a two-step process:

-

Reversible Binding: The tripeptide sequence of PPACK (D-Phe-Pro-Arg) mimics the natural substrate of thrombin, allowing it to bind with high affinity and specificity to the active site of the enzyme. The D-phenylalanine at the P3 position contributes to a favorable conformation for binding.

-

Irreversible Covalent Modification: Following initial binding, the chloromethyl ketone moiety forms a covalent bond with the active site histidine (His-57) of the serine protease. This alkylation of the histidine residue leads to the irreversible inactivation of the enzyme.[1]

Caption: Mechanism of irreversible inhibition of thrombin by PPACK.

Biological Activity and Selectivity

PPACK is a potent inhibitor of thrombin, with a Ki value in the nanomolar range. It also exhibits inhibitory activity against other serine proteases involved in the coagulation cascade, albeit with lower potency.

Table 2: Inhibitory Profile of PPACK against Various Serine Proteases

| Protease | Inhibition Level | kobs/[I] (M⁻¹s⁻¹) | Ki |

| Thrombin | Potent | ~1 x 10⁷[1] | 0.24 nM[2] |

| Plasma Kallikrein | Moderate | 10² - 10³[1] | - |

| Factor IXa | Poor | < 20[1] | - |

| Factor Xa | Significantly less potent than against thrombin[1] | - | - |

| Plasmin | - | - | - |

| Trypsin | - | - | - |

Applications in Research and Drug Development

The high potency and selectivity of PPACK for thrombin make it a valuable tool in various research areas:

-

Anticoagulant Studies: PPACK is widely used as an anticoagulant in in vitro and in vivo studies of thrombosis and hemostasis.

-

Coagulation Cascade Research: It is instrumental in elucidating the role of thrombin in the coagulation cascade and its interactions with other coagulation factors.

-

Drug Discovery: PPACK serves as a reference compound in the screening and development of novel thrombin inhibitors.

-

Blood Sample Collection: It can be used as an anticoagulant in blood collection tubes to prevent in vitro artifacts caused by thrombin activity, particularly during thrombolytic therapy.[3]

Experimental Protocols

Synthesis of D-Phe-Pro-Arg-chloromethylketone (PPACK)

The synthesis of PPACK is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The following is a generalized protocol:

Materials:

-

Fmoc-Arg(Pbf)-Wang resin

-

Fmoc-Pro-OH

-

Fmoc-D-Phe-OH

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Diazomethane or a suitable chloromethyl ketone precursor

-

Anhydrous HCl in a suitable solvent

-

HPLC for purification

Procedure:

-

Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF for 1-2 hours.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the arginine residue by treating the resin with 20% piperidine in DMF.

-

Proline Coupling: Couple Fmoc-Pro-OH to the deprotected arginine residue using a suitable coupling agent and base.

-

Fmoc Deprotection: Remove the Fmoc group from the proline residue.

-

D-Phenylalanine Coupling: Couple Fmoc-D-Phe-OH to the deprotected proline residue.

-

Final Fmoc Deprotection: Remove the final Fmoc group from the D-phenylalanine residue.

-

Cleavage from Resin: Cleave the tripeptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Chloromethyl Ketone Formation: The C-terminal carboxylic acid of the cleaved peptide is converted to the chloromethyl ketone. This is a critical step and can be achieved by reacting the peptide with diazomethane followed by treatment with anhydrous HCl.

-

Purification: Purify the crude PPACK product by reverse-phase HPLC.

-

Lyophilization: Lyophilize the purified PPACK to obtain a white solid.

Caption: General workflow for the solid-phase synthesis of PPACK.

Chromogenic Thrombin Inhibition Assay

This assay measures the ability of PPACK to inhibit the enzymatic activity of thrombin using a chromogenic substrate.

Materials:

-

Human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

PPACK stock solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of human α-thrombin in assay buffer.

-

Prepare a working solution of the chromogenic substrate in assay buffer.

-

Prepare a series of dilutions of PPACK in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed volume of the thrombin working solution to each well.

-

Add varying concentrations of the PPACK dilutions to the wells. Include a control well with no inhibitor.

-

Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding a fixed volume of the chromogenic substrate solution to all wells.

-

Immediately measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 10-20 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance versus time plot.

-

Plot the percentage of thrombin inhibition against the logarithm of the PPACK concentration.

-

Determine the IC₅₀ value (the concentration of PPACK that causes 50% inhibition) from the dose-response curve.

-

Caption: Workflow for the chromogenic thrombin inhibition assay.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a common clinical test to assess the intrinsic and common pathways of the coagulation cascade. It can be used to evaluate the anticoagulant effect of inhibitors like PPACK.

Materials:

-

Platelet-poor plasma (PPP)

-

aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)

-

Calcium chloride (CaCl₂) solution (e.g., 25 mM)

-

PPACK solution at various concentrations

-

Coagulometer or water bath and stopwatch

Procedure:

-

Sample Preparation:

-

Prepare dilutions of PPACK in a suitable buffer.

-

Add a small volume of the PPACK dilutions to aliquots of PPP and incubate for a short period.

-

-

Assay Performance (Manual Method):

-

Pre-warm the PPP samples (with and without PPACK), aPTT reagent, and CaCl₂ solution to 37°C.

-

In a test tube, mix a defined volume of the PPP sample with an equal volume of the aPTT reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 3-5 minutes).

-

Add a defined volume of the pre-warmed CaCl₂ solution to the tube and simultaneously start a stopwatch.

-

Record the time taken for a fibrin clot to form. This is the aPTT.

-

-

Interpretation:

-

A prolongation of the aPTT in the presence of PPACK indicates its inhibitory effect on the coagulation cascade.

-

A dose-dependent increase in the aPTT can be observed with increasing concentrations of PPACK.

-

Caption: Workflow for the Activated Partial Thromboplastin Time (aPTT) assay.

Conclusion

D-Phe-Pro-Arg-chloromethylketone (PPACK) remains a cornerstone tool for researchers in the fields of hematology, cardiovascular disease, and drug discovery. Its potent and selective irreversible inhibition of thrombin, coupled with its well-characterized properties, makes it an indispensable reagent for investigating the intricacies of the coagulation cascade and for the development of novel antithrombotic therapies. The detailed methodologies provided in this guide are intended to empower researchers to effectively utilize PPACK in their experimental endeavors.

References

Foundational Research on Kallikrein-Kinin System Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on inhibitors of the Kallikrein-Kinin System (KKS), a critical signaling pathway implicated in a variety of physiological and pathological processes, including inflammation, blood pressure regulation, and coagulation. The dysregulation of the KKS is a key factor in diseases such as Hereditary Angioedema (HAE) and Diabetic Macular Edema (DME), making it a significant target for therapeutic intervention. This document details the core mechanisms of the KKS, the modes of action of its inhibitors, comprehensive experimental protocols for their evaluation, and a summary of quantitative data for key compounds.

The Kallikrein-Kinin System: A Cascade of Inflammatory Mediators

The Kallikrein-Kinin System is a complex enzymatic cascade that leads to the production of potent inflammatory mediators known as kinins, primarily bradykinin. The system is initiated by the activation of Factor XII, which in turn converts prekallikrein to its active form, plasma kallikrein. Plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release bradykinin.[1][2] Bradykinin exerts its effects by binding to two G-protein coupled receptors, the B1 and B2 receptors, triggering a cascade of downstream signaling events that result in vasodilation, increased vascular permeability, and the sensation of pain.[3] In healthy individuals, the activity of plasma kallikrein is tightly regulated by endogenous inhibitors, most notably the C1 esterase inhibitor (C1-INH).[4]

In certain pathological conditions, such as HAE, a deficiency or dysfunction of C1-INH leads to uncontrolled activation of plasma kallikrein and excessive bradykinin production, resulting in recurrent and debilitating swelling attacks.[5][6] This has made the inhibition of plasma kallikrein a primary therapeutic strategy for such diseases.

Mechanisms of Kallikrein-Kinin System Inhibition

Inhibitors of the KKS primarily target plasma kallikrein to prevent the cleavage of HMWK and the subsequent release of bradykinin. These inhibitors can be broadly categorized into small molecules, peptides, and monoclonal antibodies, each with a distinct mechanism of action.

-

Small Molecule Inhibitors: These orally bioavailable compounds, such as berotralstat and avoralstat , are designed to bind to the active site of plasma kallikrein, competitively inhibiting its enzymatic activity.[7][8]

-

Peptide and Protein Inhibitors: Ecallantide is a recombinant protein inhibitor that specifically and reversibly binds to plasma kallikrein, blocking its activity.[4]

-

Monoclonal Antibodies: Lanadelumab is a fully human monoclonal antibody that targets plasma kallikrein with high affinity and specificity, preventing it from cleaving HMWK.[9]

Quantitative Analysis of Kallikrein-Kinin System Inhibitors

The potency and efficacy of KKS inhibitors are quantified using various in vitro and in vivo assays. Key parameters include the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which measure the concentration of an inhibitor required to reduce enzyme activity by 50% and the binding affinity of the inhibitor to the enzyme, respectively. The following tables summarize key quantitative data for prominent plasma and tissue kallikrein inhibitors.

| Inhibitor | Type | Target | Potency (IC50/Ki) | Indication |

| Lanadelumab | Monoclonal Antibody | Plasma Kallikrein | IC50: 0.044 µM (in HKa generation assay)[10][11] | Hereditary Angioedema |

| Ecallantide | Recombinant Protein | Plasma Kallikrein | Ki: 15 +/- 14 pM[12] | Hereditary Angioedema |

| Berotralstat | Small Molecule | Plasma Kallikrein | Ki: 3 nM[13] | Hereditary Angioedema |

| Avoralstat | Small Molecule | Plasma Kallikrein | IC50: 2 nM, Ki: 0.26 nM[8] | Hereditary Angioedema (Discontinued), Diabetic Macular Edema |

| Sebetralstat | Small Molecule | Plasma Kallikrein | Hereditary Angioedema | |

| KVD001 | Small Molecule | Plasma Kallikrein | Diabetic Macular Edema | |

| THR-149 | Bicyclic Peptide | Plasma Kallikrein | Diabetic Macular Edema | |

| DX-2300 | Monoclonal Antibody | Tissue Kallikrein 1 | Ki: 0.13 nM[14] | Airway Diseases |

| Analogue 6 (SFTI-1 analog) | Peptide | Tissue Kallikrein 5 & 7 | Kd: 20 nM (for KLK5)[15] | Skin Diseases |

Experimental Protocols for the Evaluation of KKS Inhibitors

The characterization of KKS inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

In Vitro Assays

4.1.1. Plasma Kallikrein Activity Assay (Chromogenic Substrate Method)

This assay measures the enzymatic activity of plasma kallikrein by monitoring the cleavage of a chromogenic substrate.

-

Principle: Active plasma kallikrein cleaves a synthetic peptide substrate (e.g., H-D-Pro-Phe-Arg-pNA, S-2302), releasing p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm. The rate of pNA release is proportional to the kallikrein activity.[6][15]

-

Procedure:

-

Incubate purified human plasma kallikrein with varying concentrations of the test inhibitor in a suitable buffer (e.g., Tris buffer, pH 7.8) at 37°C.

-

Initiate the reaction by adding the chromogenic substrate S-2302.

-

Monitor the change in absorbance at 405 nm over time using a microplate reader.

-

Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

-

The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.[10]

-

4.1.2. Cleaved High-Molecular-Weight Kininogen (cHMWK) ELISA

This immunoassay quantifies the amount of cleaved HMWK (HKa), a biomarker for KKS activation, in plasma samples.

-

Principle: A sandwich ELISA is developed using monoclonal antibodies specific for cleaved HMWK. The amount of captured HKa is proportional to the signal generated by a conjugated detection antibody.[10][11][16]

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for HKa.

-

Block non-specific binding sites.

-

Add plasma samples (from healthy donors or HAE patients treated with an inhibitor) to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody that also binds to HKa.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

-

Add a TMB substrate solution and measure the absorbance at 450 nm.

-

Quantify the HKa concentration using a standard curve generated with purified HKa.

-

In Vivo Models

4.2.1. Hereditary Angioedema (HAE) Mouse Model

This model utilizes mice with a genetic deficiency in the C1-inhibitor gene (Serping1-/-) to mimic the human condition of HAE.

-

Principle: Serping1-/- mice exhibit increased vascular permeability and are susceptible to induced angioedema attacks.[2][17]

-

Procedure:

-

Administer the test inhibitor to Serping1-/- mice via the desired route (e.g., oral, subcutaneous).

-

Induce an angioedema attack by intravenous injection of a contact system activator, such as silica nanoparticles, in the presence of an angiotensin-converting enzyme (ACE) inhibitor to prevent bradykinin degradation.[2][17]

-

Monitor physiological parameters such as blood pressure in real-time using telemetry. A decrease in blood pressure indicates a systemic angioedema-like attack.[2][17]

-

Evaluate the efficacy of the inhibitor by its ability to prevent or attenuate the induced hypotension.

-

4.2.2. Diabetic Macular Edema (DME) Rat Model

This model uses streptozotocin-induced diabetic rats to study the role of the KKS in retinal vascular leakage, a hallmark of DME.

-

Principle: Diabetic rats exhibit increased retinal vascular permeability, which can be exacerbated by intravitreal injection of plasma kallikrein.[12][18]

-

Procedure:

-

Induce diabetes in rats using streptozotocin.

-

Administer the test inhibitor (e.g., via intravitreal injection).

-

Assess retinal vascular leakage by measuring the extravasation of fluorescently labeled albumin.

-

Evaluate retinal thickening using optical coherence tomography (OCT).

-

The efficacy of the inhibitor is determined by its ability to reduce retinal vascular leakage and thickening.[12][19]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within the KKS and the process of inhibitor development is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these concepts.

Caption: The Kallikrein-Kinin System signaling cascade.

References

- 1. Recent advances in the discovery and development of drugs targeting the kallikrein-kinin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigational plasma kallikrein inhibitors for the treatment of diabetic macular edema: an expert assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Plasma Kallikrein With a Novel Bicyclic Peptide Inhibitor (THR-149) Reduces Retinal Thickening in a Diabetic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hereditary Angioedema Therapy: Kallikrein Inhibition and Bradykinin Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kallikrein inhibitors for angioedema: the progress of preclinical and early phase studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. modernretina.com [modernretina.com]

- 8. avoralstat | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. mdpi.com [mdpi.com]

- 10. Biochemical characterization of a novel high-affinity and specific plasma kallikrein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. xenotech.com [xenotech.com]

- 12. Potent and selective Kunitz domain inhibitors of plasma kallikrein designed by phage display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Emerging principles in protease-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tissue Kallikrein Inhibitors Based on the Sunflower Trypsin Inhibitor Scaffold – A Potential Therapeutic Intervention for Skin Diseases | PLOS One [journals.plos.org]

- 16. THR-149 and THR-687 for Diabetic Macular Edema | Retinal Physician [retinalphysician.com]

- 17. oxurion.com [oxurion.com]

- 18. KalVista Pharmaceuticals Presents New Data for Sebetralstat and its Oral Factor XIIa Inhibitor Program | KalVista Pharmaceuticals [ir.kalvista.com]

- 19. pure.qub.ac.uk [pure.qub.ac.uk]

The Discovery and Development of PPACK II: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-Phenylalanyl-L-phenylalanyl-L-arginine chloromethylketone, commonly known as PPACK II, is a potent and specific irreversible inhibitor of plasma kallikrein. This technical guide provides a comprehensive overview of the discovery, development, and key applications of this compound. It includes a detailed historical timeline, a summary of its inhibitory activity against various proteases, in-depth experimental protocols for its synthesis and enzymatic assays, and a visualization of its role in the kallikrein-kinin signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the use of specific protease inhibitors.

Introduction

Serine proteases are a large family of enzymes that play crucial roles in a wide array of physiological and pathological processes, including blood coagulation, inflammation, and tissue remodeling. The specific inhibition of these proteases is a key strategy for both studying their biological functions and developing therapeutic agents. Peptide chloromethylketones are a class of irreversible inhibitors that have proven to be invaluable tools in this endeavor. They act by alkylating the active site histidine residue of the target serine protease.

This compound (D-Phe-Phe-Arg-chloromethylketone) has emerged as a highly selective inhibitor of plasma kallikrein, an enzyme central to the kallikrein-kinin system which is involved in inflammation, blood pressure regulation, and coagulation. The specificity of this compound for kallikrein makes it a superior tool for dissecting the roles of this particular protease in complex biological systems, distinguishing it from the more broadly acting thrombin inhibitor, D-Phe-Pro-Arg-chloromethylketone (PPACK).

Discovery and Development History

The development of this compound is rooted in the pioneering work of Drs. Elliott Shaw and Charles Kettner in the late 1970s on peptide chloromethylketones as selective protease inhibitors. Their research laid the foundation for designing these compounds to target specific trypsin-like serine proteases by mimicking their preferred cleavage sequences.

-

1978: Kettner and Shaw publish a seminal paper describing the synthesis of various peptides of arginine chloromethylketone and their selective inactivation of human plasma kallikrein.[1] While this paper does not specifically describe D-Phe-Phe-Arg-chloromethylketone, it establishes the principle of using peptide chloromethylketones to achieve high selectivity for plasma kallikrein. The study highlights that Pro-Phe-Arg-CH2Cl is a potent inactivator of plasma kallikrein.[1]

-

1992: A study is published that describes the synthesis and kinetic analysis of Phe-Phe-Arg-chloromethylketone (referred to as PPACMK) as a specific inhibitor of mammalian kallikrein.[2] This appears to be one of the earliest descriptions of the D-Phe-Phe-Arg-chloromethylketone compound. The study demonstrates its ability to inhibit the production of vasoactive substances from trout plasma by kallikrein, showcasing its utility in studying the kallikrein-kinin system in vivo.[2]

-

2004: The term "this compound" is used in a publication by Belenky et al. to specifically refer to D-Phe-Phe-Arg-chloromethylketone.[3] This study highlights a significant practical application of this compound: the stabilization of B-type natriuretic peptide (BNP) in human plasma samples.[3] The researchers found that this compound was the most effective single constituent for preventing BNP degradation, allowing for accurate measurement of this important cardiac marker.[3] This application has become a standard practice in many clinical and research laboratories.

Mechanism of Action

This compound is a mechanism-based irreversible inhibitor. Its specificity is derived from the tripeptide sequence (D-Phe-Phe-Arg) which is recognized by the active site of plasma kallikrein. The inhibition occurs in a two-step process:

-

Binding: The inhibitor binds to the active site of the enzyme in a substrate-like manner. The arginine residue of this compound fits into the S1 specificity pocket of kallikrein, which has a preference for basic amino acids.

-

Irreversible Alkylation: The chloromethylketone moiety then reacts with the nucleophilic imidazole side chain of the active site histidine residue (His57 in the catalytic triad of many serine proteases). This forms a covalent bond, permanently inactivating the enzyme.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory potency and selectivity of this compound are critical for its application as a research tool. The following table summarizes the available quantitative data for the inhibition of various serine proteases by D-Phe-Phe-Arg-chloromethylketone and related compounds. It is important to note that as an irreversible inhibitor, its potency is often expressed as a second-order rate constant (k_obs/[I]) rather than a simple Ki or IC50 value, which are typically used for reversible inhibitors.

| Target Protease | Inhibitor | Inhibition Constant (k_obs/[I] or IC50) | Reference(s) |

| Plasma Kallikrein | Pro-Phe-Arg-CH2Cl | Inactivates 50% in 24 min at 2 x 10⁻⁸ M | [1] |

| Thrombin | Phe-Phe-Arg-CH2Cl | k_obs/[I] = 10²⁻¹⁰³ M⁻¹s⁻¹ | |

| Factor IXa | Phe-Phe-Arg-CH2Cl | k_obs/[I] < 20 M⁻¹s⁻¹ | |

| Plasmin | Pro-Phe-Arg-CH2Cl | 48-fold less susceptible than kallikrein | [1] |

| Factor Xa | Pro-Phe-Arg-CH2Cl | 10²⁻¹⁰⁵-fold less susceptible than kallikrein | [1] |

| Urokinase | Pro-Phe-Arg-CH2Cl | 10²⁻¹⁰⁵-fold less susceptible than kallikrein | [1] |

Experimental Protocols

Synthesis of D-Phe-Phe-Arg-chloromethylketone (this compound)

The synthesis of peptide chloromethylketones can be achieved through solid-phase peptide synthesis (SPPS) followed by conversion of the C-terminal carboxylic acid to a chloromethylketone.

Materials:

-

Fmoc-Arg(Pbf)-Wang resin

-

Fmoc-Phe-OH

-

Fmoc-D-Phe-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diazomethane (generated in situ from Diazald®) or (Trimethylsilyl)diazomethane

-

HCl in diethyl ether

Protocol:

-

Peptide Synthesis (Solid Phase):

-

Swell Fmoc-Arg(Pbf)-Wang resin in DMF for 30 minutes.

-

Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

Couple the next amino acid (Fmoc-Phe-OH) by dissolving it with DIC and OxymaPure in DMF and adding it to the resin. Allow the reaction to proceed for 2 hours.

-

Wash the resin with DMF and DCM.

-

Repeat steps 2-5 for the coupling of Fmoc-D-Phe-OH.

-

After the final coupling, remove the N-terminal Fmoc group as described in step 2.

-

Wash the resin extensively with DMF, DCM, and finally with methanol, and dry under vacuum.

-

-

Cleavage and Deprotection:

-

Treat the dried resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the crude peptide under vacuum.

-

-

Chloromethylketone Formation:

-

Dissolve the crude peptide in a suitable solvent (e.g., THF/water).

-

Cool the solution to 0°C.

-

Carefully add an ethereal solution of diazomethane (generated from Diazald® following standard procedures) or (trimethylsilyl)diazomethane until a persistent yellow color is observed.

-

Stir the reaction at 0°C for 1 hour.

-

Quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

-

Add a solution of HCl in diethyl ether to the reaction mixture to form the chloromethylketone.

-

Remove the solvent under reduced pressure.

-

Purify the final product by reverse-phase HPLC.

-

Chromogenic Assay for Plasma Kallikrein Inhibition

This assay measures the ability of this compound to inhibit the enzymatic activity of plasma kallikrein using a synthetic chromogenic substrate.[4][5][6][7][8]

Materials:

-

Purified human plasma kallikrein

-

This compound stock solution (in a suitable solvent, e.g., DMSO or water)

-

Chromogenic substrate for plasma kallikrein (e.g., H-D-Pro-Phe-Arg-pNA, S-2302)

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Protocol:

-

Prepare Reagents:

-

Dilute the plasma kallikrein enzyme to the desired working concentration in the assay buffer.

-

Prepare a series of dilutions of this compound in the assay buffer.

-

Prepare the chromogenic substrate solution in the assay buffer according to the manufacturer's instructions.

-

-

Assay Procedure:

-

To each well of a 96-well microplate, add 50 µL of the assay buffer.

-

Add 10 µL of the different dilutions of this compound or the vehicle control to the respective wells.

-

Add 20 µL of the diluted plasma kallikrein solution to each well and mix gently.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 20 µL of the chromogenic substrate solution to each well.

-

Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Plot the percentage of inhibition versus the concentration of this compound.

-

For irreversible inhibitors, the second-order rate constant (k_obs/[I]) can be determined by plotting the pseudo-first-order rate constant (k_obs) against the inhibitor concentration.

-

Signaling Pathways and Experimental Workflows

The Kallikrein-Kinin System

This compound's primary target, plasma kallikrein, is a key enzyme in the kallikrein-kinin system. This system is initiated by the activation of Factor XII, which then activates prekallikrein to kallikrein. Kallikrein, in turn, cleaves high-molecular-weight kininogen (HMWK) to release the potent inflammatory mediator bradykinin. Bradykinin then acts on its receptors (B1 and B2) to elicit various physiological responses, including vasodilation, increased vascular permeability, and pain.

Caption: The Kallikrein-Kinin signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Investigating the Role of Kallikrein in an In Vitro Model of Inflammation

This compound is an essential tool for elucidating the role of plasma kallikrein in inflammatory processes. The following workflow diagram illustrates a typical experiment using a cell-based model.

Caption: Experimental workflow to study the role of kallikrein in inflammation.

Conclusion

This compound (D-Phe-Phe-Arg-chloromethylketone) is a powerful and specific tool for the study of plasma kallikrein. Its development, stemming from the foundational work on peptide chloromethylketones, has provided researchers with a means to dissect the intricate roles of the kallikrein-kinin system in health and disease. From its early characterization to its modern application in stabilizing clinical biomarkers, this compound continues to be an indispensable reagent in biochemistry and pharmacology. This technical guide has provided a comprehensive overview of its history, mechanism, and practical applications, with the aim of facilitating its effective use in future research endeavors.

References

- 1. Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A specific inhibitor of mammalian kallikrein, Phe-Phe-Arg-chloromethyl ketone, inhibits the production of vasoactive substances from trout plasma by kallikrein and blocks endogenous kallikrein-like activity in trout gills - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of class-specific protease inhibitors on the stabilization of B-type natriuretic peptide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. coachrom.com [coachrom.com]

- 5. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 6. Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein [bio-protocol.org]

- 7. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]

Probing the Plasma Proteome: A Technical Guide to the Targets of PPACK II

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-phenylalanyl-L-prolyl-L-arginyl-chloromethyl ketone, commonly known as PPACK II, is a potent and specific irreversible inhibitor of certain serine proteases. Its principal targets in plasma are central to the intricate and interconnected pathways of coagulation, inflammation, and fibrinolysis. This technical guide provides an in-depth exploration of the known and potential targets of this compound within the plasma environment. It summarizes quantitative inhibition data, details relevant experimental methodologies for target identification, and visualizes the complex biological signaling pathways affected by this inhibitor. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential and biological effects of this compound.

Introduction

Plasma is a complex biological fluid containing a vast array of proteins, including a multitude of serine proteases that play critical roles in maintaining homeostasis. These proteases are tightly regulated; dysregulation can lead to pathological conditions such as thrombosis, inflammation, and cancer. Synthetic inhibitors like this compound are invaluable tools for dissecting the function of these proteases and hold therapeutic promise. This compound is a synthetic peptide derivative that acts as an irreversible inhibitor, primarily targeting enzymes with a specificity for arginine at the P1 position of the substrate cleavage site. This guide focuses on elucidating the interactions of this compound with its primary and potential off-targets within the plasma proteome.

Primary and Secondary Targets of this compound in Plasma

The primary targets of this compound in plasma are well-established as thrombin and plasma kallikrein, key enzymes in the coagulation and kallikrein-kinin systems, respectively. However, due to the shared substrate specificities among serine proteases, this compound may interact with other plasma proteases, albeit with lower efficiency.

Quantitative Inhibition Data

The efficacy of an inhibitor is quantified by its inhibition constant (K_i) or the concentration required for 50% inhibition (IC50). The following table summarizes the available quantitative data for the inhibition of various plasma serine proteases by this compound.

| Target Protease | System | Inhibition Constant (K_i) | IC50 | Reference |

| Thrombin (Factor IIa) | Coagulation Cascade | 0.24 nM | - | [1] |

| Plasma Kallikrein | Kallikrein-Kinin System | Micromolar range (specific value not consistently reported) | - | [2] |

| Factor XIa | Coagulation Cascade | - | - | Potentially inhibited |

| Plasmin | Fibrinolytic System | - | - | Potentially inhibited |

Note: The inhibition constants can vary depending on the experimental conditions. Further research is needed to fully quantify the inhibitory profile of this compound against a broader range of plasma proteases.

Signaling Pathways Targeted by this compound

This compound's inhibition of thrombin and plasma kallikrein has significant downstream effects on major physiological pathways.

The Coagulation Cascade

Thrombin is the final effector serine protease of the coagulation cascade, responsible for converting fibrinogen to fibrin, leading to clot formation. By irreversibly inhibiting thrombin, this compound effectively blocks this final step, exhibiting potent anticoagulant properties.

The Kallikrein-Kinin System

Plasma kallikrein is a central enzyme in the kallikrein-kinin system, responsible for cleaving high-molecular-weight kininogen (HMWK) to release bradykinin, a potent inflammatory mediator. By inhibiting plasma kallikrein, this compound can modulate inflammatory responses.

Experimental Protocols for Target Identification

Identifying the complete target profile of a small molecule inhibitor in a complex biological matrix like plasma is a significant challenge. Modern proteomic techniques offer powerful solutions.

Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

This is a classic and effective method for identifying protein targets of a small molecule.

Methodology:

-

Immobilization of this compound: Covalently attach this compound to a solid support (e.g., agarose beads) through a chemically reactive group that does not interfere with its binding to target proteins.

-

Plasma Incubation: Incubate the immobilized this compound with human plasma under physiological conditions to allow for the binding of target proteins.

-

Washing: Thoroughly wash the beads with appropriate buffers to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads. This can be achieved by changing the pH, ionic strength, or by using a competing ligand.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

Chemical Proteomics

Chemical proteomics involves the use of a tagged inhibitor to capture and identify its binding partners directly in a complex proteome.

Methodology:

-

Synthesis of a Tagged this compound Probe: Synthesize a derivative of this compound that incorporates a "clickable" tag (e.g., an alkyne or azide group) and a photo-reactive group.

-

Incubation and Crosslinking: Incubate the tagged this compound probe with plasma. Upon photoactivation, the probe will covalently crosslink to its binding partners.

-

Click Chemistry: Use click chemistry to attach a reporter molecule (e.g., biotin) to the tagged probe-protein complexes.

-

Enrichment: Enrich the biotinylated complexes using streptavidin-coated beads.

-

On-Bead Digestion and MS Analysis: Digest the captured proteins into peptides while they are still attached to the beads and identify them by mass spectrometry.

Conclusion

This compound is a highly specific and potent inhibitor of thrombin and plasma kallikrein, making it a valuable tool for studying the coagulation and kallikrein-kinin systems. Its application as an anticoagulant and its potential to modulate inflammation are of significant interest in drug development. The methodologies outlined in this guide provide a framework for further exploration of its plasma protein targets, which is crucial for a comprehensive understanding of its pharmacological profile and for the identification of potential off-target effects. A thorough characterization of the interactome of this compound in plasma will undoubtedly pave the way for its refined therapeutic application.

References

The Effect of PPACK II on the Contact Activation System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The contact activation system (CAS) is a crucial component of the intrinsic pathway of blood coagulation and is also intricately linked to inflammatory responses. This pathway is initiated when Factor XII (FXII) comes into contact with a negatively charged surface, triggering a cascade involving prekallikrein (PK), high molecular weight kininogen (HK), and Factor XI (FXI). The activation of this system leads to the generation of the potent inflammatory mediator bradykinin and the amplification of the coagulation cascade. Plasma kallikrein (PKa), the active form of prekallikrein, plays a central role in this process by activating FXII in a reciprocal feedback loop.

D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone, commonly known as PPACK, and its related compound PPACK II (D-Phe-Phe-Arg-chloromethylketone), are synthetic irreversible inhibitors of certain serine proteases. This compound is recognized as a potent and specific inhibitor of plasma kallikrein.[1] This technical guide provides an in-depth analysis of the effects of this compound on the key components of the contact activation system, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.

Quantitative Data: Inhibition of Contact Activation System Components by this compound Analogs

| Target Enzyme | Inhibitor | Inhibition Constant (Ki) | Reference |

| Human Plasma Kallikrein | Pro-Phe-ArgCH2Cl | 0.078 µM | [2] |

| Human Plasmin | Pro-Phe-ArgCH2Cl | 48-fold less susceptible than kallikrein | [2] |

| Human Factor Xa | Pro-Phe-ArgCH2Cl | 100-fold less susceptible than kallikrein | [2] |

| Human Thrombin | Pro-Phe-ArgCH2Cl | 1000-fold less susceptible than kallikrein | [2] |

| Human Urokinase | Pro-Phe-ArgCH2Cl | 100,000-fold less susceptible than kallikrein | [2] |

| Human Factor XIa | PPACK | Can be used to inhibit | [3] |

Signaling Pathway and Inhibition

The following diagram illustrates the central role of plasma kallikrein in the contact activation system and the point of inhibition by this compound.

Experimental Protocols

Chromogenic Assay for Plasma Kallikrein Inhibition by this compound

This protocol details the measurement of plasma kallikrein activity and its inhibition by this compound using a chromogenic substrate.

Materials:

-

Purified human plasma kallikrein

-

This compound (D-Phe-Phe-Arg-chloromethylketone)

-

Chromogenic substrate for plasma kallikrein (e.g., S-2302: H-D-Pro-Phe-Arg-pNA)

-

Tris Buffer (e.g., 50 mM Tris, 113 mM NaCl, pH 7.8 at 25°C)

-

Acetic acid (20%) for acid-stopped method

-

Microplate reader or spectrophotometer capable of reading at 405 nm

-

37°C incubator or water bath

Procedure:

-

Reagent Preparation:

-

Reconstitute the chromogenic substrate S-2302 with distilled water to a stock concentration of 2-4 mM.

-

Prepare a stock solution of purified human plasma kallikrein in Tris buffer. The final concentration in the assay should be determined based on the linear range of the substrate cleavage.

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or distilled water) and create a dilution series to test a range of inhibitor concentrations.

-

-

Assay (Initial Rate Method):

-

In a 96-well microplate, add the following to each well:

-

Tris Buffer

-

This compound at various concentrations (or vehicle control)

-

Purified plasma kallikrein solution

-

-

Incubate the plate at 37°C for a pre-determined time (e.g., 5-10 minutes) to allow for the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the pre-warmed chromogenic substrate S-2302 to each well.

-

Immediately begin reading the absorbance at 405 nm kinetically at 37°C for a set period (e.g., 5-10 minutes), taking readings every 15-30 seconds.

-

The rate of change in absorbance (ΔA/min) is proportional to the plasma kallikrein activity.

-

-

Assay (Acid-Stopped Method):

-

Follow steps 2a and 2b.

-

Initiate the reaction by adding the pre-warmed chromogenic substrate S-2302 and incubate at 37°C for a fixed time (e.g., 10 minutes).

-

Stop the reaction by adding 20% acetic acid to each well.

-

Read the final absorbance at 405 nm.

-

A blank should be prepared by adding the reagents in reverse order without incubation.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

For determining the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and this compound and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten for competitive inhibition).

-

Activated Partial Thromboplastin Time (aPTT) Assay with this compound

This protocol describes how to assess the effect of this compound on the intrinsic coagulation pathway using the aPTT assay.

Materials:

-

Citrated normal human plasma (platelet-poor)

-

This compound

-

aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)

-

Calcium chloride (CaCl2) solution (typically 0.025 M)

-

Coagulometer or a water bath (37°C) and stopwatch

-

Test tubes or cuvettes

Procedure:

-

Sample Preparation:

-

Thaw the citrated normal human plasma at 37°C.

-

Prepare a dilution series of this compound in a suitable buffer or saline.

-

In a test tube, mix a defined volume of the plasma with different concentrations of this compound (or vehicle control). Incubate this mixture for a short period (e.g., 1-2 minutes) at 37°C.

-

-

Assay Performance:

-

Pipette a volume of the plasma/PPACK II mixture (e.g., 100 µL) into a pre-warmed cuvette.

-

Add an equal volume of the aPTT reagent (e.g., 100 µL) to the cuvette.

-

Incubate the mixture at 37°C for the time specified by the aPTT reagent manufacturer (typically 3-5 minutes). This step allows for the activation of the contact factors.

-

Initiate the clotting by adding a pre-warmed equal volume of CaCl2 solution (e.g., 100 µL) and simultaneously start the timer.

-

Measure the time until a fibrin clot is formed. This is the aPTT.

-

-

Data Analysis:

-

Record the aPTT in seconds for each concentration of this compound.

-

Plot the aPTT (in seconds) against the concentration of this compound to visualize the dose-dependent effect of the inhibitor on the clotting time.

-

Conclusion